LY3009120

Übersicht

Beschreibung

LY3009120 is a pan-RAF inhibitor developed to target tumors driven by mutations in the RAS-RAF-MEK-ERK pathway, including BRAF, KRAS, and NRAS mutants. Unlike selective BRAF inhibitors, this compound inhibits all RAF isoforms (ARAF, BRAF, CRAF) and effectively blocks RAF dimers, minimizing paradoxical ERK activation—a common limitation of earlier RAF inhibitors . Preclinical studies demonstrate its efficacy in melanoma, leukemia, thyroid cancer, and uveal melanoma, even in wild-type RAF/RAS models . However, its heat- and shear-labile nature poses formulation challenges, requiring advanced drug delivery systems like amorphous solid dispersions (ASDs) to maintain stability and bioavailability .

Vorbereitungsmethoden

The synthesis of LY3009120 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared in a laboratory setting and then scaled up for industrial production. The compound is typically stored at -80°C to maintain its stability .

Analyse Chemischer Reaktionen

LY3009120 unterliegt verschiedenen chemischen Reaktionen, die sich in erster Linie auf seine Wechselwirkung mit RAF-Kinasen konzentrieren. Es inhibiert alle RAF-Isoformen und verhindert die Bildung aktiver RAF-Dimere, wodurch der Signalweg des extrazellulären signalregulierten Kinas (ERK) unterdrückt wird . Diese Inhibition minimiert das Risiko einer paradoxen Aktivierung, die bei anderen RAF-Inhibitoren auftreten kann . Die Verbindung unterliegt unter physiologischen Bedingungen keinen signifikanten Oxidations- oder Reduktionsreaktionen.

Wissenschaftliche Forschungsanwendungen

LY3009120 wurde ausgiebig auf sein Potenzial zur Behandlung von Krebserkrankungen mit Mutationen im MAPK-Signalweg untersucht. Es hat in präklinischen Modellen von Melanomen, Schilddrüsen-, Darm-, Eierstock- und Lungenkrebs Wirksamkeit gezeigt . Die Verbindung wird auch auf ihr Potenzial untersucht, die Resistenz gegen bestehende BRAF-Inhibitoren bei Melanomen zu überwinden . Darüber hinaus wurde this compound in vergleichenden Onkologie-Studien mit Zelllinien von equinem, caninem und humanem malignem Melanom eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von RAF-Kinasen inhibiert, die wichtige Bestandteile des MAPK-Signalwegs sind. Durch die Verhinderung der Bildung aktiver RAF-Dimere unterdrückt this compound die ERK-Signalgebung, was zu einer reduzierten Zellproliferation und erhöhter Apoptose in Krebszellen führt . Die Verbindung zielt sowohl auf BRAF- als auch auf CRAF-Homodimere und Heterodimere ab, wodurch sie gegen eine breite Palette von RAF-Mutationen wirksam ist .

Wirkmechanismus

LY3009120 exerts its effects by inhibiting the activity of RAF kinases, which are crucial components of the MAPK pathway. By preventing the formation of active RAF dimers, this compound suppresses ERK signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound targets both BRAF and CRAF homodimers and heterodimers, making it effective against a wide range of RAF mutations .

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action and Pharmacological Profile

LY3009120 binds to the inactive "DFG-out" conformation of RAF kinases, acting as a type II inhibitor. This allows it to occupy both protomers in RAF dimers (homodimers and heterodimers), suppressing kinase activity and downstream MEK/ERK signaling . Key features include:

- Pan-RAF Activity : Inhibits ARAF, BRAF, and CRAF with similar IC50 values (low nM range), unlike selective BRAF inhibitors (e.g., vemurafenib) that show minimal CRAF activity .

- Dimer Inhibition : Stabilizes RAF dimers but blocks their catalytic function, reducing MEK/ERK phosphorylation .

- Minimal Paradoxical Activation : Unlike first-generation inhibitors, this compound avoids hyperactivation of ERK in RAS-mutant or wild-type cells under most conditions .

Comparison with Other RAF Inhibitors

Target Specificity and RAF Isoform Inhibition

| Compound | RAF Isoform Specificity | Dimer Inhibition | Primary Indications |

|---|---|---|---|

| This compound | Pan-RAF (ARAF, BRAF, CRAF) | Yes | RAS/BRAF mutants, wild-type tumors |

| Vemurafenib | BRAF (selective for V600E mutant) | No | BRAF<sup>V600E</sup> melanoma |

| Dabrafenib | BRAF (selective for V600E/K mutants) | No | BRAF<sup>V600E/K</sup> cancers |

| Sorafenib | Multi-kinase (CRAF, VEGFR, PDGFR) | Partial | Hepatocellular/renal carcinoma |

| TAK632 | Pan-RAF | Yes | Preclinical RAS/BRAF models |

- Key Findings :

Paradoxical ERK Activation

- This compound : Induces minimal or biphasic ERK activation (low at high doses, mild at low doses) in KRAS-mutant cells, avoiding sustained hyperactivation .

- Vemurafenib/Dabrafenib: Cause robust ERK activation in RAS-mutant or wild-type cells, promoting secondary tumors (e.g., squamous cell carcinoma) .

- MLN2480/TAK632 : Similar to this compound, but less effective in suppressing MEK/ERK in vivo .

Efficacy in Preclinical Models

Clinical Performance and Challenges

- Formulation Challenges : Degrades under heat/shear, requiring ASD formulations to enhance bioavailability (e.g., 3.5x AUC increase vs. physical mixtures) .

- Comparison : Approved BRAF inhibitors (vemurafenib, dabrafenib) have higher clinical efficacy in BRAF<sup>V600E</sup> tumors but fail in RAS-mutant contexts .

Combination Therapy Potential

- With Chemotherapy : Overcomes stromal chemoresistance in AML when combined with Ara-C .

- With CDK4/6 Inhibitors : Synergizes with abemaciclib to suppress phospho-RB and cyclin D1, enhancing G0/G1 arrest in RAS/BRAF-mutant cancers .

- With MEK Inhibitors : Combined with trametinib, enhances ERK inhibition in CRAF-driven tumors .

Biologische Aktivität

LY3009120 is a novel pan-RAF inhibitor that has garnered significant attention for its potential therapeutic applications in various cancers, particularly those associated with BRAF mutations. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effectiveness against different cancer types, and relevant case studies.

This compound functions by inhibiting the RAF kinase family, which includes ARAF, BRAF, and CRAF. This inhibition is crucial because aberrant activation of the MAPK signaling pathway, often driven by BRAF mutations, plays a significant role in tumorigenesis. The compound effectively reduces the phosphorylation of MEK and ERK, key downstream effectors in this pathway, thus leading to decreased cell proliferation and increased apoptosis in cancer cells harboring BRAF mutations .

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines with BRAF mutations. For instance:

- Colorectal Cancer (CRC) Cell Lines : this compound induced G1 cell cycle arrest and apoptosis in CRC cell lines with BRAF (V600E) and KRAS mutations. A concentration-dependent reduction in cell proliferation was observed, particularly notable at 72 hours post-treatment .

- Lung Cancer Cell Lines : In non-small cell lung cancer (NSCLC) models, this compound showed significant inhibition of tumor growth in cell lines with various BRAF mutations (e.g., L597V, G469A). The IC50 values for these cell lines ranged from approximately 107.4 nM to 247.1 nM .

In Vivo Studies

In xenograft models using mice, this compound demonstrated substantial antitumor activity:

- Tumor Growth Suppression : Treatment with this compound resulted in significantly reduced tumor volumes compared to control groups (p < 0.001), with no notable adverse effects such as significant body weight loss observed during the study .

- Apoptotic Induction : Analysis revealed increased levels of cleaved PARP and TUNEL staining, indicating that this compound effectively induces apoptosis in tumors harboring BRAF mutations .

Case Studies and Clinical Trials

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated promising antitumor activity in patients with BRAF-mutant malignancies. Notably:

- Patient Response : Some patients exhibited partial responses to treatment, particularly those with melanoma and colorectal cancer characterized by specific BRAF mutations .

- Safety Profile : The drug was generally well-tolerated, with manageable side effects reported during the trial .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Cancer Type | Mutation Type | IC50 (nM) | Mechanism of Action | Efficacy Observed |

|---|---|---|---|---|

| Colorectal Cancer | BRAF V600E | 147.8 | Inhibition of MEK/ERK signaling | G1 arrest, apoptosis |

| Lung Cancer | L597V | 107.4 | Inhibition of RAF dimerization | Significant tumor growth inhibition |

| Lung Cancer | G469A | 199.6 | Induction of apoptotic markers | Reduced tumor volume |

| Melanoma | Various | Varies | Broad inhibition across RAF isoforms | Tumor regression |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of LY3009120 in cancer research?

this compound is a pan-RAF inhibitor that targets BRAF (wild-type and V600E mutants), CRAF, and KRAS, with IC50 values of 5.8–15 nM. It inhibits RAF dimerization and downstream MEK/ERK phosphorylation, blocking MAPK signaling. This mechanism is validated in BRAF<sup>V600E</sup> melanoma, KRAS-mutant colorectal cancer, and BRAF non-V600E non-small cell lung cancer (NSCLC) models . Methodologically, researchers should confirm target engagement via Western blotting for phospho-MEK/ERK and assess RAF dimerization using co-immunoprecipitation .

Q. Which cancer types are commonly studied using this compound in preclinical models?

Preclinical studies focus on cancers with RAF/RAS pathway dysregulation:

- BRAF-mutant : Melanoma (V600E), NSCLC (L597V, G469A), and colorectal cancer .

- KRAS-mutant : Pancreatic (BxPC-3), colorectal (HCT116), and ovarian (OV-90) cancers .

- RAS-driven leukemias : Acute myeloid leukemia (AML) with FLT3 or RAS mutations . Cell line selection should prioritize mutational status (e.g., BRAF<sup>V600E</sup> vs. non-V600E) and validate using targeted sequencing .

Q. What are the recommended in vitro concentrations of this compound for inhibiting RAF signaling?

Effective concentrations range from 0.1–5 μM, depending on the assay:

- Proliferation assays : 0.5–5 μM (48–72 h treatment) .

- Apoptosis assays : 1–5 μM (Annexin V/PI staining at 48–72 h) .

- Pathway inhibition : 0.01–1 μM to suppress phospho-MEK/ERK . Dose-response curves should be generated for each cell line, with IC50 validation via MTS or colony formation assays .

Advanced Research Questions

Q. How can researchers design experiments to assess the synergistic effects of this compound with other targeted agents?

- Combination screening : Use subtherapeutic doses (e.g., 6 nM this compound + 50 nM cytarabine) in apoptosis assays (Annexin V/PI) and calculate combination indices .

- Pathway crosstalk analysis : Pair this compound with PI3K/AKT inhibitors (e.g., sapanisertib) to address compensatory signaling, as seen in AML models .

- In vivo validation : Co-administer this compound (20 mg/kg bid) with other agents in xenografts, monitoring tumor regression and phospho-ERK suppression .

Q. What methodological approaches are critical when analyzing contradictory responses to this compound across different BRAF mutation subtypes?

- Mutation-specific profiling : Compare BRAF<sup>V600E</sup> (sensitive) vs. BRAF<sup>non-V600E</sup> (e.g., G469A, L597V) using isogenic cell lines .

- Resistance mechanisms : Evaluate reactivation of MAPK/ERK or PI3K/AKT pathways via phospho-protein arrays after prolonged exposure (e.g., 72 h) .

- Transcriptomic analysis : Perform RNA-seq to identify compensatory pathways (e.g., JNK/STAT) in resistant clones .

Q. What strategies are recommended for validating target engagement and downstream pathway modulation in this compound-treated models?

- Pharmacodynamic biomarkers : Measure phospho-MEK/ERK suppression in tumor biopsies or circulating tumor DNA .

- Functional assays : Use 3D spheroid models or zebrafish xenografts to assess tumor viability and metastasis inhibition .

- Dimerization assays : Employ FRET or NanoBRET to quantify RAF dimer disruption in live cells .

Q. Contradictory Data and Translation Challenges

Q. Why does this compound show limited clinical efficacy despite robust preclinical activity?

Phase I trials (NCT02014116) revealed no objective responses despite adequate plasma exposure. Key factors include:

- Pharmacodynamic escape : Reactivation of MAPK signaling via CRAF or ARAF isoforms in vivo .

- Biomarker limitations : Lack of patient stratification by RAF dimerization status or co-occurring mutations (e.g., TP53) .

- Dosing challenges : Preclinical models use continuous dosing (e.g., 20 mg/kg bid), while clinical trials may not achieve equivalent target coverage .

Q. Methodological Best Practices

- Controls : Include RAF-wild-type cells (e.g., BEAS-2B) to assess off-target effects .

- Data interpretation : Use pathway-centric analysis tools (e.g., GSEA, Ingenuity) to contextualize omics data from this compound-treated samples .

- Reproducibility : Adhere to NIH guidelines for in vivo studies (e.g., n ≥ 5/group, blinded tumor measurements) .

Eigenschaften

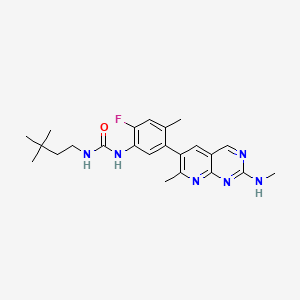

IUPAC Name |

1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN6O/c1-13-9-18(24)19(29-22(31)26-8-7-23(3,4)5)11-16(13)17-10-15-12-27-21(25-6)30-20(15)28-14(17)2/h9-12H,7-8H2,1-6H3,(H2,26,29,31)(H,25,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCBMISMPSAZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454682-72-4 | |

| Record name | LY-3009120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454682724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3009120 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GDT36RARO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.